4-Thiophen-3-yl-but-3-en-2-one
Description
Contextualization within Thiophene-Based Compounds and α,β-Unsaturated Ketones
To fully appreciate the chemical nature of 4-Thiophen-3-yl-but-3-en-2-one, it is essential to understand its constituent parts: the thiophene (B33073) ring and the α,β-unsaturated ketone system.
Thiophene-Based Compounds: Thiophene (C₄H₄S) is a five-membered aromatic heterocycle containing a sulfur atom. wikipedia.org It was first identified in 1882 by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. wikipedia.orgnih.govchemeurope.com Thiophene and its derivatives are considered aromatic, a property that lends them significant stability and reactivity similar to that of benzene. wikipedia.orgnih.gov The delocalized π-electron system within the ring makes thiophenes susceptible to electrophilic substitution reactions. chemeurope.com This class of compounds is a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals and organic electronic materials. nih.govnih.govrsc.org
α,β-Unsaturated Ketones: This class of compounds, also known as enones, possesses a ketone functional group conjugated with a carbon-carbon double bond. mdpi.comnih.gov This arrangement results in a polarized system that has two reactive sites for nucleophilic attack: the carbonyl carbon and the β-carbon. This dual reactivity makes them highly versatile intermediates in organic synthesis, notably as substrates in Michael additions, Diels-Alder reactions, and various cycloadditions. mdpi.comnih.gov Compounds like this compound belong to a subclass often referred to as chalcones or chalcone (B49325) analogues, which are characterized by an enone system flanked by two aromatic rings (or in this case, a thiophene ring and a methyl group). researchgate.netpnrjournal.com
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | (E)-4-(thiophen-3-yl)but-3-en-2-one | (E)-4-(thiophen-2-yl)but-3-en-2-one |
|---|---|---|
| CAS Number | 123293-62-9 chemscene.com | 33603-63-3 chemscene.com |
| Molecular Formula | C₈H₈OS | C₈H₈OS chemscene.com |
| Molecular Weight | 152.21 g/mol | 152.21 g/mol chemscene.com |
| Appearance | Data not available | Colorless to yellow liquid/solid |
| SMILES | O=C(\C=C\c1ccsc1)C | O=C(\C=C\c1cccs1)C chemscene.com |
Significance as a Versatile Synthetic Intermediate
The bifunctional nature of this compound makes it a highly valuable and versatile building block in organic synthesis. The reactivity of both the enone moiety and the thiophene ring can be harnessed to construct a wide array of more complex molecules.
The α,β-unsaturated ketone system is a prime target for various synthetic transformations. It readily participates in conjugate addition reactions, allowing for the introduction of a wide range of nucleophiles at the β-position. Furthermore, the enone functionality is a key component in cycloaddition reactions and can be used to form new ring systems. For instance, thiophene-containing chalcones serve as crucial intermediates in the synthesis of nitrogen-containing heterocycles such as pyrimidines and pyrazolines through cyclization reactions. pnrjournal.com The related isomer, (E)-4-(thiophen-2-yl)but-3-en-2-one, has been successfully used in regioselective sulfenylation reactions, highlighting the synthetic potential of this class of compounds. acs.org
Historical Development of Related Chemical Entities and Methodologies
The development of methodologies to synthesize thiophenes and chalcones has a rich history that underpins the current availability of intermediates like this compound.
Thiophene Synthesis: Following Viktor Meyer's discovery of thiophene in 1882, several classical methods for its synthesis were established. nih.govchemeurope.com The Paal-Knorr thiophene synthesis, reported in 1885, involves the reaction of 1,4-dicarbonyl compounds with a sulfiding agent like phosphorus pentasulfide. wikipedia.orgtaylorandfrancis.com In the same year, the Volhard–Erdmann cyclization was developed. wikipedia.orgtaylorandfrancis.com Another significant method is the Gewald reaction, which provides a route to 2-aminothiophenes. wikipedia.orgtaylorandfrancis.com These foundational methods paved the way for the synthesis of a vast library of thiophene derivatives.
Chalcone Synthesis: The most prominent and widely used method for synthesizing chalcones, including thienyl chalcones, is the Claisen-Schmidt condensation. researchgate.netbenthamscience.comnih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. pnrjournal.com In the case of this compound, the reactants would be thiophene-3-carbaldehyde and acetone (B3395972). Research has shown that catalysts like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcohol solvent are effective for this transformation. nih.govresearchgate.net While these conventional methods are robust, they can sometimes be associated with drawbacks such as long reaction times or harsh conditions, leading to ongoing research into more efficient and sustainable synthetic protocols. researchgate.netbenthamscience.com
Table 2: Examples of Claisen-Schmidt Condensation for Thiophene Chalcone Synthesis
| Aldehyde | Ketone | Catalyst | Product | Reference |
|---|---|---|---|---|
| Thiophene-3-carbaldehyde | 4-Hydroxyacetophenone | 50% KOH | 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | nih.gov |
| Thiophene-3-carbaldehyde | 4-Methoxyacetophenone | 50% KOH | 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | nih.gov |
| 5-Bromothiophene-2-carbaldehyde | 3-Acetyl-2,5-dichlorothiophene | NaOH | Chalcone with two thiophene rings | researchgate.net |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thiophene |
| Benzene |
| (E)-4-(thiophen-2-yl)but-3-en-2-one |
| Pyrimidine |
| Pyrazoline |
| Paal-Knorr Thiophene Synthesis |
| Volhard–Erdmann Cyclization |
| Gewald Reaction |
| Claisen-Schmidt Condensation |
| Thiophene-3-carbaldehyde |
| Acetone |
| Potassium hydroxide |
| Sodium hydroxide |
| 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one |
| 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one |
| 4-Hydroxyacetophenone |
| 4-Methoxyacetophenone |
| 5-Bromothiophene-2-carbaldehyde |
| 3-Acetyl-2,5-dichlorothiophene |
| Thiophene-2-carbaldehyde |
| Phosphorus pentasulfide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-thiophen-3-ylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-7(9)2-3-8-4-5-10-6-8/h2-6H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACKFMFVJXFZHO-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Thiophen 3 Yl but 3 En 2 One
Chemo- and Regioselective Synthesis Approaches
Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of 4-thiophen-3-yl-but-3-en-2-one to ensure the desired isomer is formed and to minimize purification challenges.
Catalytic Strategies in Enone Formation
Catalytic methods offer an efficient route to enone formation. While direct catalytic synthesis of this compound is not extensively detailed in the provided results, related transformations highlight relevant strategies. For instance, borane-catalyzed, chemoselective reduction of enones to saturated ketones has been demonstrated, showcasing the potential for selective transformations in the presence of multiple functional groups. ed.ac.uk In one study, the reduction of (R,E)-4-(thiophen-3-yl)but-3-en-2-ol was achieved with high enantioselectivity using a spiroaminoborate ester catalyst, indicating that catalytic systems can be tailored for specific thiophene-containing substrates. nih.gov
Furthermore, copper-catalyzed annulative coupling of S,S-disubstituted enones with diazo compounds provides a pathway to highly functionalized thiophenes. dicp.ac.cn Although this method doesn't directly yield the target compound, it demonstrates the use of copper catalysis in constructing the thiophene (B33073) ring itself, which can be a precursor. dicp.ac.cn
Coupling Reactions Involving Thiophene Precursors
Cross-coupling reactions are a powerful tool for forming the carbon-carbon bond between the thiophene ring and the butenone side chain. The Heck reaction, a palladium-catalyzed coupling of an alkene with an aryl halide, is a pertinent example. d-nb.info A nickel-catalyzed Heck-type reaction has been reported for the coupling of heteroaromatic aldehydes, including thiophene-3-carboxaldehyde, with vinylarenes. d-nb.info This suggests the feasibility of coupling a thiophene precursor with a suitable four-carbon partner.
Another relevant method is the one-pot Sonogashira coupling and hydrohalogenation reaction to synthesize (Z)-β-halovinyl ketones. This method has been successfully applied to produce a thiophene-containing product in good yield and excellent stereoselectivity. frontiersin.org Additionally, a 2-oxoiminium mediated oxidative cross-coupling reaction between 2-oxo-2-(thiophene-3-yl)acetaldehyde and (4-bromophenyl)boronic acid has been demonstrated, showcasing a pathway to α-diketone structures which could potentially be converted to the target enone. chemspider.com
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer an efficient and atom-economical approach to complex molecules. tandfonline.comresearchgate.net Several MCRs have been developed for the synthesis of thiophene derivatives. tandfonline.com For instance, a one-pot, three-component reaction has been used to synthesize 2-aminobenzo[b]thiophenes. researchgate.net While not directly yielding this compound, these MCRs demonstrate the potential for constructing the thiophene core with various substituents in a single operation. tandfonline.comresearchgate.net The synthesis of 2-amino-6,6-dimethyl-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile via a three-component condensation highlights the incorporation of a thiophen-3-yl group in a complex scaffold through an MCR. nih.gov
Novel Reaction Conditions and Green Chemistry Perspectives
Modern synthetic chemistry places a strong emphasis on developing environmentally friendly and sustainable processes.
Solvent-Free and Environmentally Benign Syntheses
Solvent-free, or solid-state, reactions and the use of green solvents are key tenets of green chemistry. rsc.org The synthesis of halogenated thiophenes has been achieved using sodium halides as the halogen source in ethanol (B145695), an environmentally benign solvent. nih.gov This approach eliminates the need for harsh solvents and toxic reagents. nih.gov Furthermore, some thiophene syntheses can be carried out using a solvent-free approach, which can significantly improve the green character of the process. rsc.org Cross-coupling reactions of haloacetylenes with electron-rich heterocycles have also been successfully performed in a solid medium (Al2O3). mdpi.com
Microwave-Assisted and Photochemical Synthesis Enhancements
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. nih.govresearchgate.net The rapid and efficient solvent-free synthesis of various thiophene-containing heterocycles under microwave irradiation has been reported. nih.govmdpi.comrsc.org For example, the reaction of 1-(2,5-dimethylthiophen-3-yl)ethan-1-one with 2,4,5-trimethoxybenzaldehyde (B179766) to form a chalcone (B49325) was successfully carried out under microwave conditions. tandfonline.com
Photochemical methods offer another alternative for inducing chemical reactions. acs.org The photochemical synthesis of phenyl-2-thienyl derivatives has been demonstrated, proceeding through the formation of a thienyl radical. psu.edu While this specific example leads to arylation, it highlights the potential of light-induced reactions in modifying thiophene-containing compounds. psu.edu Photochemical reactions can often be conducted under mild conditions, and the use of sensitizers can improve the efficiency of these transformations. google.com
Table 1: Overview of Synthetic Methodologies for Thiophene Derivatives
| Methodology | Key Features | Reactants (Example) | Catalyst/Conditions | Product Type (Example) | Reference(s) |
|---|---|---|---|---|---|
| Catalytic Enone Reduction | High enantioselectivity | (R,E)-4-(thiophen-3-yl)but-3-en-2-ol | Spiroaminoborate ester, borane-DMS | (R,Z)-4-(thiophen-3-yl)but-3-en-1-ol | nih.gov |
| Heck-Type Coupling | Forms C-C bond | Thiophene-3-carbaldehyde, styrene | Nickel catalyst | 4bo (a coupled product) | d-nb.info |
| Sonogashira Coupling/Hydrohalogenation | One-pot, stereoselective | Thiophene-containing alkyne, acyl chloride | Palladium-copper catalyst, triflic acid | (Z)-β-halovinyl ketone | frontiersin.org |
| Multicomponent Reaction | One-pot, high efficiency | Aromatic aldehyde, malononitrile, dimedone | Amine-functionalized silica (B1680970) magnetic nanoparticles | 2-amino-4-(thiophen-3-yl)-4H-benzopyran derivative | nih.gov |
| Green Halogenation | Environmentally benign solvent | Alkyne, sodium halide | Copper (II) sulfate (B86663) pentahydrate, ethanol | Halogenated thiophene | nih.gov |
| Microwave-Assisted Synthesis | Rapid, solvent-free | 2-halobenzonitriles, methyl thioglycolate | Triethylamine, DMSO, 130 °C | 3-aminobenzo[b]thiophenes | rsc.org |
| Photochemical Synthesis | Light-induced reaction | Halogenated thiophene derivatives, benzene (B151609) | UV irradiation | Aryl-substituted thiophenes | psu.edu |
Asymmetric Synthesis Considerations
The creation of a chiral center in molecules like this compound requires sophisticated synthetic approaches that can control the three-dimensional arrangement of atoms. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often essential for their desired biological function. The primary methods for achieving this involve the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. For analogues of this compound, which are part of the broader class of enones, research has focused on developing catalytic systems that can deliver high enantioselectivity.
Key reactions for synthesizing these enones include aldol (B89426) condensations, Wittig-type reactions, and Michael additions. In the context of asymmetric synthesis, making these reactions stereoselective is a significant challenge. The development of catalysts that can effectively differentiate between the two faces of a prochiral substrate is paramount. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
The synthesis of chiral enones, including analogues of this compound, has been significantly advanced by the development of novel chiral catalysts. These catalysts fall into two main categories: organocatalysts and metal-based catalysts.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral amines, such as proline and its derivatives, are widely used to catalyze asymmetric aldol reactions, which can be a key step in forming enone structures. nih.gov For instance, cinchona alkaloids and their derivatives have been developed as effective phase-transfer catalysts for the enantioselective umpolung reaction of imines with enones to produce chiral γ-amino ketones. nih.gov This demonstrates the potential for creating chiral centers in molecules structurally related to this compound. nih.gov Chiral squaramide-based organocatalysts have also shown promise in enantioselective Michael additions to chalcone derivatives, achieving high enantioselectivities. nih.gov
Metal-based catalysts offer another robust platform for asymmetric synthesis. Chiral pincer-palladium complexes have been successfully used for the asymmetric addition of diarylphosphines to β-substituted enones, yielding chiral phosphines with excellent enantioselectivity (up to 99% ee). organic-chemistry.org Chiral metallacycles, formed through coordination-driven self-assembly, have been employed as supramolecular catalysts for the asymmetric conjugate addition of styrylboronic acids to α,β-enones, resulting in high yields and enantioselectivities (87–96% ee). acs.org The development of these catalysts highlights the potential for creating highly enantiomerically enriched thiophene-containing enones.
Table 1: Chiral Catalysts for the Asymmetric Synthesis of Enone Analogues
| Catalyst Type | Reaction | Substrate Class | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Diamine | Isomerization | β,γ-Unsaturated Cyclohexenones | Up to 30% | nih.gov |
| Chiral Pincer-Palladium Complex | Addition of Diarylphosphines | β-Substituted Enones | Up to 99% | organic-chemistry.org |
| Chiral Metalla-Triangles | Conjugate Addition | α,β-Unsaturated Ketones | 87–96% | acs.org |
| Cinchona Alkaloid Derivative | Imine Umpolung Reaction | Enones | Up to 68% | nih.gov |
| Chiral Squaramide | Michael Addition | Chalcone Derivatives | Up to 99% | nih.gov |
Achieving stereoselective control is fundamental to the synthesis of chiral molecules. For compounds like this compound, several reaction pathways can be manipulated to control the stereochemistry of the final product.
The aldol condensation is a classic carbon-carbon bond-forming reaction that can be rendered asymmetric. The use of chiral catalysts, such as proline, in the direct asymmetric aldol reaction between aldehydes and ketones can produce chiral β-hydroxy ketones, which are precursors to chiral enones. nih.gov While direct asymmetric synthesis of this compound via this method is not widely reported, the principles are well-established and could be applied using thiophene-3-carboxaldehyde and acetone (B3395972) in the presence of a suitable chiral catalyst.
Asymmetric conjugate additions to α,β-unsaturated systems are another powerful method for creating chiral centers. The use of chiral sulfinimines in addition reactions with silyl (B83357) enol ethers derived from methyl enones has been shown to produce β-amino-substituted enones with excellent selectivity. acs.orgresearchgate.net This approach could be adapted to introduce chirality into thiophene-containing enones.
The Baylis-Hillman reaction , which couples an aldehyde with an activated alkene, can also be a route to functionalized enones. organic-chemistry.org While making this reaction highly enantioselective remains a challenge, it represents a potential pathway for the synthesis of chiral precursors to this compound.
Asymmetric transfer hydrogenation of α,β-unsaturated N-(tert-butylsulfinyl)imines, derived from enones, provides a route to chiral primary allylic amines with high diastereoselectivity. ua.es This demonstrates that the double bond of an enone system can be a handle for introducing chirality into the molecule.
Table 2: Stereoselective Reactions Applicable to Enone Synthesis
| Reaction Type | Key Feature | Potential Application | Stereoselectivity | Reference |
|---|---|---|---|---|
| Asymmetric Aldol Condensation | Proline Catalysis | Synthesis of chiral β-hydroxy ketone precursors | Moderate to high ee | nih.gov |
| Asymmetric Conjugate Addition | Chiral Sulfinimines | Synthesis of chiral β-amino-substituted enones | Excellent selectivity | acs.orgresearchgate.net |
| Asymmetric Transfer Hydrogenation | Ruthenium Catalyst | Synthesis of chiral allylic amines from enone derivatives | High diastereoselectivity | ua.es |
| Asymmetric Isomerization | Chiral Diamine Catalyst | Conversion of β,γ-unsaturated ketones to chiral α,β-unsaturated enones | Moderate ee | nih.govbrandeis.edu |
Mechanistic Investigations of 4 Thiophen 3 Yl but 3 En 2 One Reactivity
Elucidation of Reaction Mechanisms in Nucleophilic Addition Reactions
Nucleophilic addition to the electrophilic double bond of α,β-unsaturated ketones is a fundamental transformation. The presence of the thiophene (B33073) ring in 4-Thiophen-3-yl-but-3-en-2-one influences the electron density of the conjugated system, thereby affecting the rates and pathways of these reactions.
Michael Addition Pathways and Selectivity
The Michael addition, or conjugate addition, is a key reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, a Michael donor (nucleophile) adds to the β-carbon of the enone system. The general mechanism proceeds through the formation of an enolate intermediate, which is subsequently protonated.
For instance, in reactions of thiophene-containing chalcone (B49325) analogues with nucleophiles like 4-chlorothiophenol, the thia-Michael addition proceeds to yield the corresponding 1,3-disubstituted propanones. The selectivity for 1,4-addition over direct 1,2-addition to the carbonyl group is a hallmark of the Michael reaction and is generally observed with soft nucleophiles.
Table 1: Theoretical Michael Addition Reactions of this compound
| Nucleophile (Michael Donor) | Product | Conditions |
| Diethyl malonate | Diethyl 2-(1-(thiophen-3-yl)-3-oxobutyl)malonate | Basic (e.g., NaOEt) |
| Thiophenol | 4-(Phenylthio)-4-(thiophen-3-yl)butan-2-one | Basic (e.g., Et3N) |
| Aniline | 4-(Phenylamino)-4-(thiophen-3-yl)butan-2-one | Acid or base catalysis |
This table is illustrative of expected products based on general Michael addition principles.
Addition-Elimination Processes
Addition-elimination reactions can occur if the α-carbon of the enone bears a suitable leaving group. In the case of this compound, such reactions would require prior modification of the substrate. However, a related process can be envisaged where the initial Michael adduct undergoes a subsequent intramolecular reaction.
More commonly, the enolate intermediate formed during a Michael addition can be trapped by an electrophile in a tandem reaction sequence. While specific examples for this compound are not detailed in the literature, the principle remains a powerful tool in organic synthesis for the construction of complex molecules from simple α,β-unsaturated ketones.
Cycloaddition Chemistry and Pericyclic Reactions
Cycloaddition reactions provide a powerful means to construct cyclic molecules with high stereocontrol. The dienophilic nature of the double bond in this compound makes it a potential substrate for various cycloaddition reactions.
Diels-Alder and Related [n+m] Cycloadditions
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (in this case, the double bond of the enone) to form a six-membered ring. The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing carbonyl group, which lowers the energy of the LUMO of the double bond.
The thiophene ring itself is generally a poor diene in Diels-Alder reactions due to its aromaticity. However, under certain conditions, such as with highly reactive dienophiles or through modification of the thiophene ring to reduce its aromatic character, it can participate as the diene component. In the context of this compound, the enone moiety is the more likely participant as the dienophile.
Table 2: Predicted Diels-Alder Reactions with this compound as Dienophile
| Diene | Cycloadduct | Stereochemistry |
| 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethyl-1-(thiophen-3-yl)cyclohex-3-ene-1-carbonyl)-methane | Endo/Exo selectivity expected |
| Cyclopentadiene | Tricyclic adduct | Predominantly endo product |
This table presents hypothetical outcomes based on the principles of the Diels-Alder reaction.
1,3-Dipolar Cycloaddition Pathways
1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. The double bond of this compound can act as a dipolarophile. A variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, can be employed.
These reactions are often highly regioselective, and the stereochemistry of the dipolarophile is retained in the product. The electronic nature of the thiophene substituent can influence the regioselectivity of the cycloaddition.
For example, the reaction of an azide (B81097) with this compound would be expected to yield a triazoline, which could subsequently rearrange or be converted to other nitrogen-containing heterocycles.
Electrophilic and Radical Reactivity Profiles
The electron-rich thiophene ring and the electron-deficient double bond provide multiple sites for electrophilic and radical attack.
Electrophilic attack will preferentially occur at the thiophene ring, typically at the C2 or C5 positions, which are the most nucleophilic. Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed on the thiophene moiety, provided the conditions are controlled to avoid reaction at the enone.
Radical reactions involving α,β-unsaturated ketones can proceed through various mechanisms. Radical addition to the double bond is a plausible pathway. For instance, the addition of a radical species to the β-carbon would generate a stabilized radical at the α-position. The thiophene ring can also participate in radical reactions, although this is less common than its participation in electrophilic substitution. The outcomes of radical reactions are often dependent on the specific radical initiator and reaction conditions.
Lack of Specific Research Data Precludes Detailed Mechanistic Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the mechanistic investigations, reaction kinetics, and thermodynamic studies of the chemical compound this compound. While general principles of thiophene reactivity are well-documented, detailed experimental or theoretical data directly pertaining to this specific molecule are not presently available in the public domain. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.
Similarly, while radical reactions involving thiophene derivatives have been studied, the specific initiation and propagation mechanisms for this compound are not described in the literature. The presence of both an α,β-unsaturated ketone system and the thiophene ring provides multiple potential sites for radical attack, but the preferred pathways and the nature of the resulting intermediates and products have not been experimentally or theoretically determined for this compound.
Furthermore, a search for kinetic and thermodynamic data, such as rate law determinations for key transformations, activation energies, and transition state analyses, yielded no specific results for this compound. This information is crucial for a quantitative understanding of the compound's reactivity and would require dedicated experimental studies, such as spectroscopic monitoring of reaction rates under various conditions and computational chemistry approaches to model reaction pathways and transition states.
Derivatization and Functionalization Strategies for 4 Thiophen 3 Yl but 3 En 2 One
Modification of the Carbonyl Group
The carbonyl group in 4-Thiophen-3-yl-but-3-en-2-one is a prime site for transformations, offering routes to alcohols, extended π-systems, and other functional groups.
Reductive Transformations and Alcohol Derivatives
The ketone functionality can be readily reduced to the corresponding secondary alcohol, 4-(Thiophen-3-yl)butan-2-ol. This transformation can be achieved using a variety of reducing agents.
Sodium Borohydride (NaBH₄) Reduction: A common and mild method for the reduction of ketones is the use of sodium borohydride. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield the alcohol.
Catalytic Hydrogenation: Another effective method is catalytic hydrogenation. While direct data on this compound is limited, analogous compounds such as 4-(2-furyl)-3-buten-2-one (B1221072) have been successfully hydrogenated. researchgate.netmdpi.com Catalysts such as palladium on carbon (Pd/C) or rhenium-based catalysts can be employed. researchgate.netmdpi.com Depending on the reaction conditions (temperature, pressure, and catalyst), hydrogenation can selectively reduce the carbonyl group, the alkene, or both. To favor the reduction of the carbonyl group while preserving the alkene, specific catalysts and conditions would need to be optimized.
| Reaction | Reagent/Catalyst | Product | Notes |
| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 4-(Thiophen-3-yl)butan-2-ol | Mild and selective for the carbonyl group. |
| Catalytic Hydrogenation | H₂/Pd/C or Re-based catalysts | 4-(Thiophen-3-yl)butan-2-ol and/or 4-(Thiophen-3-yl)butan-2-one | Product distribution depends on reaction conditions. |
Wittig and Related Olefination Reactions
To extend the carbon chain and introduce new double bonds, the carbonyl group can undergo olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly useful variant of the Wittig reaction for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes, typically with high E-selectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.com
In the HWE reaction, a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base (e.g., NaH, NaOMe), reacts with the ketone. The reaction proceeds through a nucleophilic addition of the carbanion to the carbonyl group, followed by the elimination of a water-soluble phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.comorganic-chemistry.org This method is advantageous over the classical Wittig reaction as it often provides better yields and stereocontrol.
For this compound, an HWE reaction with a phosphonate ester such as triethyl phosphonoacetate would yield a diene ester.
| Reaction | Reagents | Expected Major Product | Key Features |
| Horner-Wadsworth-Emmons | 1. Base (e.g., NaH) 2. Phosphonate ester (e.g., (EtO)₂P(O)CH₂CO₂Et) | (E)-ethyl 5-(thiophen-3-yl)hexa-2,4-dienoate | Forms a new C=C bond, high E-selectivity, water-soluble byproduct. wikipedia.orgorganic-chemistry.org |
Functionalization of the Alkene Moiety
The carbon-carbon double bond in this compound is susceptible to a range of addition reactions, allowing for the introduction of various functional groups across the alkene.
Epoxidation and Dihydroxylation Methodologies
Epoxidation: The alkene can be converted to an epoxide, a versatile intermediate for further transformations. For α,β-unsaturated ketones, epoxidation can be achieved under various conditions. A common method is the Weitz-Scheffer epoxidation, which utilizes hydrogen peroxide under basic conditions. nih.gov Another approach involves the use of hydroperoxides, such as tert-butyl hydroperoxide (TBHP), often in the presence of a catalyst. nih.govorganic-chemistry.orgresearchgate.net The reaction involves the nucleophilic addition of the hydroperoxide to the β-carbon of the enone, followed by intramolecular cyclization to form the epoxide.
Dihydroxylation: The alkene can be dihydroxylated to form a vicinal diol. A standard method for this transformation is the use of osmium tetroxide (OsO₄), which typically results in a syn-dihydroxylation. masterorganicchemistry.com The reaction proceeds through a concerted mechanism involving the formation of a cyclic osmate ester, which is then cleaved to give the diol. Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts in conjunction with a co-oxidant.
| Reaction | Reagents | Product | Stereochemistry |
| Epoxidation | H₂O₂/NaOH or TBHP/catalyst | 3-(Thiophen-3-yl)-3,4-epoxybutan-2-one | - |
| Dihydroxylation | OsO₄ (catalytic), Co-oxidant | 3,4-Dihydroxy-4-(thiophen-3-yl)butan-2-one | Syn addition |
Halogenation and Hydrohalogenation Reactions
Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond of an α,β-unsaturated ketone typically proceeds via an electrophilic addition mechanism. The reaction would yield a dibromo derivative. The regioselectivity of the addition can be influenced by the electronic nature of the thiophene (B33073) ring and the carbonyl group.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) to the alkene of an α,β-unsaturated ketone generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the α-carbon in this case), and the halogen adds to the more substituted carbon (the β-carbon). This regioselectivity is due to the formation of a more stable carbocation intermediate, which is stabilized by resonance with the carbonyl group.
| Reaction | Reagent | Expected Major Product | Regioselectivity |
| Bromination | Br₂ | 3,4-Dibromo-4-(thiophen-3-yl)butan-2-one | - |
| Hydrobromination | HBr | 4-Bromo-4-(thiophen-3-yl)butan-2-one | Markovnikov addition |
Thiophene Ring Functionalization
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The position of substitution is directed by the existing substituent.
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. jk-sci.comorganic-chemistry.orgijpcbs.comthieme-connect.dersc.org The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the thiophene ring, leading to the introduction of a formyl group (-CHO). The substitution is expected to occur at the C2 or C5 position of the thiophene ring, which are the most nucleophilic positions.
Friedel-Crafts Acylation: Acylation of the thiophene ring can be achieved through Friedel-Crafts acylation. google.comgoogle.com This reaction involves an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). Similar to formylation, the acyl group will preferentially add to the C2 or C5 position.
Lithiation and Metal-Halogen Exchange: For the introduction of other functional groups, the thiophene ring can be first lithiated. This can be achieved by direct deprotonation with a strong base like n-butyllithium (n-BuLi) or through a metal-halogen exchange reaction if a halogenated precursor is used. nih.govwikipedia.orggoogle.comharvard.eduias.ac.in The resulting thienyllithium species is a potent nucleophile that can react with a variety of electrophiles to introduce a wide range of substituents. For instance, prior bromination of the thiophene ring, which would likely occur at the C2 and/or C5 positions, researchgate.netgoogle.comresearchgate.net followed by lithium-halogen exchange would provide a regiospecific route to functionalized derivatives.
| Reaction | Reagents | Expected Position of Functionalization |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C2 or C5 of the thiophene ring |
| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid | C2 or C5 of the thiophene ring |
| Lithiation/Electrophilic Quench | 1. n-BuLi 2. Electrophile (E⁺) | C2 or C5 of the thiophene ring |
| Halogenation/Metal-Halogen Exchange | 1. NBS or Br₂ 2. n-BuLi 3. Electrophile (E⁺) | C2 and/or C5 of the thiophene ring |
Direct C-H Activation and Functionalization
Direct C-H activation has emerged as a powerful, atom-economical tool for modifying aromatic and heteroaromatic rings, bypassing the need for pre-functionalized substrates like halides. For this compound, the thiophene ring presents two C-H bonds at the C2 and C5 positions that are susceptible to such transformations. The C2 position is generally more reactive in 3-substituted thiophenes due to electronic effects.
Palladium-catalyzed direct arylation is a prominent method for C-H functionalization. nih.govcore.ac.uk The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, a ligand, a base, and an aryl halide. The mechanism is often proposed to involve a concerted metalation-deprotonation (CMD) pathway, where a palladium complex cleaves the C-H bond with the assistance of a base or an anionic ligand. nih.gov For 3-substituted thiophenes, regioselectivity between the C2 and C5 positions can be a challenge, often influenced by the catalyst, ligands, and reaction conditions. researchgate.netsemanticscholar.org For instance, palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophenes has been shown to be effective for selective synthesis of 2-arylated and 2,5-diarylated derivatives. nih.gov While the enone moiety in this compound is electron-withdrawing, which can influence the reactivity of the thiophene ring, specific studies on its directing-group capabilities in C-H activation are not extensively documented. However, research on related systems suggests that functionalization at the C2 position is generally favored. researchgate.net
Kinetic studies on the oxidative cross-coupling of thiophenes have shown that the reaction rate can depend on the concentrations of the palladium catalyst, the thiophene substrate, and the coupling partner. nih.gov Silver salts are sometimes used as promoters in these reactions, and they may play a role in the C-H activation step. acs.org
| Catalyst System | Coupling Partner | Position Functionalized | Yield (%) |
| Pd(OAc)₂ / Ligand | Aryl Halide | C2 / C5 | Varies |
| Pd(OAc)₂ / Ag₂O | Arylboronic Acid | C2 / C5 | Varies |
| [RuCl₂(p-cymene)]₂ | Aryl Halide | C2 / C5 | Varies |
Table 1: Representative Conditions for Direct C-H Arylation of Thiophene Derivatives. Yields and regioselectivity are highly dependent on the specific substrate and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions at Thiophene Positions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are fundamental methods for forming carbon-carbon bonds. To utilize these reactions on this compound, the thiophene ring must first be halogenated, typically at the C2 or C5 position, to create substrates like 4-(2-bromo-thiophen-3-yl)-but-3-en-2-one or 4-(5-bromo-thiophen-3-yl)-but-3-en-2-one.
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly versatile and tolerates a wide range of functional groups. For halogenated thiophenes, catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ are commonly used, often in solvent systems like toluene/water or DMF. researchgate.netnih.gov The regioselectivity of these reactions is excellent; for instance, 2,3-dibromothiophene (B118489) can undergo selective Suzuki coupling at the more reactive C2 position. researchgate.net This allows for the sequential introduction of different aryl or vinyl groups.
The Mizoroki-Heck reaction couples an organohalide with an alkene. While this reaction is typically applied to the enone part of the molecule, it can also be used to functionalize the thiophene ring if a vinyl group is coupled to a halogenated thiophene precursor.
| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | 2-Bromothiophene derivative | Arylboronic acid | Pd(OAc)₂ / SPhos | 2-Arylthiophene derivative |
| Suzuki-Miyaura | 2,3-Dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenyl-3-bromothiophene |
| Sonogashira | 2-Bromothiophene derivative | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 2-Alkynylthiophene derivative |
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Thiophenes.
Synthesis of Heterocyclic Scaffolds Utilizing this compound
The α,β-unsaturated ketone moiety of this compound is a classic Michael acceptor and electrophile, making it an ideal starting material for the synthesis of various five- and six-membered heterocyclic rings.
Pyrazole, Pyridine (B92270), and Pyrrole (B145914) Synthesis
Pyrazole Synthesis: Pyrazoles and their partially saturated pyrazoline precursors are readily synthesized from α,β-unsaturated ketones. The most common method involves a cyclocondensation reaction between the enone and hydrazine (B178648) or a substituted hydrazine (e.g., phenylhydrazine). bibliomed.orgnih.govthepharmajournal.com The reaction typically proceeds by initial Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration to form the pyrazoline, which can then be oxidized to the aromatic pyrazole. The reaction is often carried out in a protic solvent like ethanol or acetic acid. scispace.com Thiophene-containing chalcones are effective substrates for this transformation, yielding pyrazoles with a thiophene substituent. researchgate.net
Pyridine Synthesis: Several methods exist for constructing a pyridine ring from an enone. The Kröhnke pyridine synthesis is a versatile method that involves the reaction of an α,β-unsaturated ketone with an α-pyridinium methyl ketone salt in the presence of ammonium (B1175870) acetate (B1210297) as the nitrogen source. wikipedia.orgnih.gov The reaction proceeds through a Michael addition followed by a series of condensation and cyclization steps to afford a 2,4,6-trisubstituted pyridine. wikipedia.orgresearchgate.net Given its structure, this compound can serve as the Michael acceptor, leading to pyridines bearing a thiophen-3-yl group.
Pyrrole Synthesis: The synthesis of pyrroles from this compound is less direct than for pyrazoles or pyridines. One effective strategy is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This reaction involves a base-mediated [3+2] cycloaddition of the deprotonated TosMIC to the α,β-unsaturated ketone. nih.govresearchgate.net The resulting intermediate eliminates the tosyl group to form the pyrrole ring. This method allows for the synthesis of highly substituted pyrroles. mdpi.com An alternative, two-step approach involves converting the enone into a 1,4-dicarbonyl compound, which can then undergo a Paal-Knorr pyrrole synthesis upon reaction with ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.netorganic-chemistry.org
| Target Heterocycle | Key Reagent(s) | General Method |
| Pyrazole/Pyrazoline | Hydrazine hydrate, Phenylhydrazine | Cyclocondensation |
| Pyridine | α-Pyridinium ketone salt, NH₄OAc | Kröhnke Synthesis |
| Pyrrole | Tosylmethyl isocyanide (TosMIC), Base | Van Leusen [3+2] Cycloaddition |
| Pyrrole | 1. Reagents to form γ-diketone2. NH₃ or R-NH₂ | Paal-Knorr Synthesis |
Table 3: Common Synthetic Routes to Heterocycles from an Enone Precursor.
Annulation Reactions for Polycyclic Systems
Annulation reactions are ring-forming processes that build a new ring onto an existing scaffold. Both the thiophene ring and the enone functionality of this compound can participate in such reactions to create fused, polycyclic systems like thienopyridines.
One major strategy involves first synthesizing a pyridine ring from the enone, as described above, resulting in a phenyl(or other aryl)-thienyl-pyridine. Subsequent intramolecular cyclization reactions, such as electrophilic cyclization onto the thiophene ring, can then form the fused thienopyridine system. The specific conditions for this annulation depend on the substituents and the desired isomer of the thienopyridine. igi-global.comabertay.ac.uk For example, Friedländer or Gould-Jacobs reactions can be used to construct the pyridine ring fused to a pre-existing 2-aminothiophene, though this requires prior modification of the starting material. igi-global.com
Another powerful tool for annulation is the Diels-Alder reaction. While thiophene itself is a poor diene due to its aromaticity, its reactivity can be enhanced under high pressure or by conversion to a thiophene-S,S-dioxide. researchgate.netepa.govnih.gov As an unsaturated sulfone, thiophene-S,S-dioxide is no longer aromatic and can act as either a diene or a dienophile in [4+2] cycloadditions, providing a route to complex, bridged, and fused ring systems. acs.orgutexas.edu The enone portion of this compound can act as a dienophile with a suitable diene, leading to a cyclohexene (B86901) ring fused to the thiophene backbone after subsequent transformations. The Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation, is another classic method for forming a six-membered ring onto a ketone, although its direct application to the thiophene ring itself is not typical.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Thiophen 3 Yl but 3 En 2 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-Thiophen-3-yl-but-3-en-2-one. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while two-dimensional (2D) techniques are essential for assembling the complete molecular structure.
To establish the precise connectivity of atoms within the this compound scaffold, a combination of 2D NMR experiments is employed. These experiments reveal correlations between nuclei, allowing for a step-by-step assembly of the molecular puzzle.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be observed between the two vinylic protons of the enone system (H-3 and H-4), confirming their adjacency. The large coupling constant (typically >15 Hz) for this correlation also confirms the trans configuration of the double bond. mdpi.com Further COSY correlations would be expected between the protons on the thiophene (B33073) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). columbia.edu This is crucial for assigning the carbon signals. For instance, the signal for the methyl protons (H-1) would correlate with the methyl carbon (C-1), and each vinylic and thiophene proton would show a cross-peak to its corresponding carbon atom. sdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.eduyoutube.com This experiment is instrumental in connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:
The methyl protons (H-1) correlating to the carbonyl carbon (C-2).
The vinylic proton H-3 correlating to the carbonyl carbon (C-2) and the thiophene carbon C-5.
The vinylic proton H-4 correlating to the thiophene carbon C-6 and potentially the carbonyl carbon (C-2) via a four-bond correlation.
Protons on the thiophene ring correlating to other carbons within the ring and to the vinylic carbon C-4.
By combining the information from these experiments, the entire covalent structure can be pieced together definitively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key 2D NMR Correlations for this compound. Predicted data is based on typical values for thiophene-chalcone analogues.
| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| 1 | ~2.4 | ~27 | - | C-2 |
| 2 | - | ~198 | - | - |
| 3 | ~6.7 (d, J ≈ 16 Hz) | ~128 | H-4 | C-2, C-4, C-5 |
| 4 | ~7.6 (d, J ≈ 16 Hz) | ~140 | H-3 | C-2, C-5, C-6 |
| 5 | - | ~141 | - | - |
| 6 | ~7.8 | ~129 | H-8 | C-4, C-5, C-7 |
| 7 | ~7.4 | ~126 | H-8 | C-5, C-6 |
| 8 | ~7.6 | ~127 | H-6, H-7 | C-5, C-6 |
While COSY establishes through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of nuclei, which is essential for conformational analysis. mdpi.com
For this compound, the primary conformational questions involve the geometry of the enone double bond and the rotational orientation of the thiophene ring relative to the enone bridge.
NOESY/ROESY for Stereochemistry: A strong NOESY or ROESY cross-peak between the vinylic protons H-3 and H-4 would indicate they are close in space, suggesting a cis configuration. Conversely, the absence of such a cross-peak, combined with the large coupling constant observed in the ¹H NMR and COSY spectra, confirms the thermodynamically more stable trans configuration. mdpi.com
NOESY/ROESY for Rotational Isomers: These experiments can also reveal the preferred orientation of the thiophene ring. For instance, a correlation between the vinylic proton H-4 and the thiophene proton H-6 would indicate a conformation where these protons are spatially close. By analyzing the presence and intensity of such cross-peaks, the dominant rotational conformer in solution can be determined. chemrxiv.org For small to medium-sized molecules like this chalcone (B49325), ROESY is often preferred as it avoids the complication of zero or negative cross-peaks that can occur in NOESY experiments. chemrxiv.org
Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, the molecular formula is C₈H₈OS. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or M⁺˙) with the theoretically calculated mass.
Table 2: Theoretical Exact Mass for HRMS Analysis of this compound.
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺˙ | C₈H₈OS | 152.0347 |
| [M+H]⁺ | C₈H₉OS⁺ | 153.0425 |
| [M+Na]⁺ | C₈H₈ONaS⁺ | 175.0244 |
An experimental mass measurement that matches one of these theoretical values to within a few parts per million would provide strong evidence for the proposed elemental formula. researchgate.net
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. The molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
For α,β-unsaturated ketones like this one, common fragmentation pathways involve cleavages at the bonds adjacent to the carbonyl group and within the enone system. researchgate.net
Plausible Fragmentation Pathways:
Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond would result in the formation of a [M-15]⁺ ion.
Loss of carbon monoxide (CO): Following the initial loss of the methyl radical, the resulting acylium ion can lose CO to form a [M-15-28]⁺ fragment.
Formation of the Thienyl Acylium Ion: Cleavage of the C3-C4 bond can lead to the formation of a thienyl-substituted acylium ion or a charged butenone fragment.
Retro-Aldol type fragmentation: Cleavage can occur across the enone system, potentially leading to fragments corresponding to the thiophene-carboxaldehyde cation and the acetyl cation.
Table 3: Predicted Key Fragment Ions for this compound in MS/MS. Based on common fragmentation patterns of chalcones and ketones.
| m/z (Predicted) | Possible Fragment Formula | Origin of Fragment |
| 152 | [C₈H₈OS]⁺˙ | Molecular Ion |
| 137 | [C₇H₅OS]⁺ | [M - CH₃]⁺ |
| 111 | [C₅H₃OS]⁺ | [M - COCH₃]⁺ |
| 83 | [C₄H₃S]⁺ | Thienyl cation |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. iosrjournals.org Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies (wavenumbers), providing valuable structural information.
For this compound, the spectra would be dominated by vibrations of the carbonyl group, the carbon-carbon double bond, and the thiophene ring.
C=O Stretch: A very strong and sharp absorption band is expected in the IR spectrum, typically in the range of 1650-1680 cm⁻¹, characteristic of a conjugated ketone. fabad.org.trorientjchem.org This band would also be present, though likely weaker, in the Raman spectrum.
C=C Stretch: The stretching vibration of the vinylic double bond is expected to appear around 1600-1640 cm⁻¹. fabad.org.tr This peak is often strong in the Raman spectrum due to the polarizability of the π-system.
Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic bands. C=C stretching vibrations within the ring typically appear in the 1400-1550 cm⁻¹ region. iosrjournals.org The C-S stretching mode is usually observed at lower frequencies, between 600-800 cm⁻¹. iosrjournals.org
C-H Vibrations: Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). globalresearchonline.net The vinylic C-H stretching appears in a similar region. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. C-H out-of-plane bending vibrations are also characteristic, particularly for determining substitution patterns on the ring.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch (Thiophene) | 3150 - 3050 | Medium-Weak | Medium |
| C-H Stretch (Methyl) | 3000 - 2850 | Medium | Medium |
| C=O Stretch (Ketone) | 1680 - 1650 | Strong | Medium-Weak |
| C=C Stretch (Vinylic) | 1640 - 1600 | Medium | Strong |
| C=C Stretch (Thiophene Ring) | 1550 - 1400 | Medium-Strong | Medium |
| C-H Bend (Methyl) | 1450 - 1350 | Medium | Medium |
| C-S Stretch (Thiophene Ring) | 800 - 600 | Medium | Weak |
Characteristic Absorption Bands of Enone and Thiophene Moieties
The infrared (IR) spectrum of a thienyl chalcone is distinguished by absorption bands corresponding to its primary functional groups: the α,β-unsaturated ketone (enone) and the thiophene ring.
The enone moiety presents several characteristic vibrational modes. The most prominent is the strong absorption band for the carbonyl group (C=O) stretching, which is typically observed in the range of 1650-1670 cm⁻¹. This frequency is slightly lower than that of a saturated ketone due to the conjugation with the adjacent carbon-carbon double bond and the thiophene ring, which delocalizes the electron density. The stretching vibration of the alkenyl C=C bond within the enone linker generally appears as a medium to strong band in the 1580-1600 cm⁻¹ region. sysrevpharm.org
The thiophene ring also exhibits a set of characteristic absorption bands. These include C-H stretching vibrations of the aromatic ring protons, typically found above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which often appear in the 1400-1590 cm⁻¹ range. The C-S stretching vibrations of the thiophene ring are usually weaker and can be found at lower wavenumbers. sysrevpharm.org
For a series of newly synthesized thienyl chalcone derivatives, the IR spectra showed characteristic absorption bands that confirm these general features. For instance, the C=O stretching was observed around 1649-1664 cm⁻¹, while the alkenyl C=C stretching appeared near 1512-1582 cm⁻¹. The aromatic C=C stretching from the thiophene and any other aromatic rings were noted in the 1581-1588 cm⁻¹ range. sysrevpharm.org
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Enone | C=O Stretch | 1650-1670 |
| Enone | C=C Stretch (Alkenyl) | 1580-1600 |
| Thiophene | C-H Stretch (Aromatic) | >3000 |
| Thiophene | C=C Stretch (Aromatic) | 1400-1590 |
Conformational and Tautomeric State Investigations
The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the thiophene ring, the enone bridge, and the methyl group. X-ray crystallography studies on analogous 3-thienyl chalcones reveal that the molecule's planarity is highly influenced by the substituents on the phenyl ring (in the case of chalcones with a second aromatic ring) or by crystal packing forces. nih.gov
Keto-enol tautomerism is a possibility for enone systems, but for simple chalcones like this compound, the keto form is overwhelmingly dominant under normal conditions. Spectroscopic evidence from ¹H NMR and IR studies consistently points to the presence of the α,β-unsaturated ketone structure, with no significant detection of the corresponding enol tautomer. sysrevpharm.org
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction provides definitive information about the molecular structure and packing of a compound in the solid state.
Molecular Conformation and Packing in Crystal Lattice
As established from studies on analogous compounds, the 3-thienyl group and the enone moiety create a conjugated system that tends towards planarity to maximize π-orbital overlap. However, as noted previously, substituents can induce significant twisting of the aromatic rings relative to the enone bridge. nih.gov
The crystal packing of thienyl chalcones is governed by a combination of intermolecular forces. In the absence of strong hydrogen bond donors, the packing is often dominated by weaker interactions such as C-H···O, C-H···π, and π-π stacking. nih.govmdpi.com For example, in the crystal structure of 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one, the packing is characterized by the formation of dimers through C-H···O interactions. nih.gov These dimers are further linked by C-H···π(thiophene) interactions, building a three-dimensional architecture. nih.gov In other cases, π–π stacking interactions between adjacent thiophene or phenyl rings can play a significant role in stabilizing the crystal lattice, leading to columnar or layered arrangements. mdpi.com
Intermolecular Interactions and Hydrogen Bonding Networks
Hydrogen bonding plays a critical role in the supramolecular assembly of thiophene derivatives, especially when functional groups capable of donating or accepting hydrogen bonds are present. nih.govnih.gov In a series of 3-thienyl chalcones, a derivative with a hydroxyl group formed chains of molecules linked by strong O-H···O hydrogen bonds. nih.gov
| Interaction Type | Description | Structural Motif |
|---|---|---|
| O-H···O | Strong hydrogen bond involving a hydroxyl group and a carbonyl oxygen. | Chains |
| C-H···O | Weak hydrogen bond between an activated C-H and a carbonyl oxygen. | Dimers, Chains |
| C-H···π | Interaction of a C-H bond with the π-system of a thiophene or phenyl ring. | Links between layers or chains |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Columns, Stacks |
| C-H···S | Weak interaction involving the sulfur atom of the thiophene ring. | Contributes to 3D architecture |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic Transitions and Conjugation Effects
The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions, arising from π→π* electronic transitions within the extended conjugated system. This system encompasses the thiophene ring and the enone moiety.
The main absorption band, often referred to as the intramolecular charge transfer (ICT) band, corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net In thienyl chalcones, the HOMO is typically localized over the thiophene ring and the vinyl bridge, while the LUMO is distributed over the carbonyl group and the vinyl bridge. The energy of this transition, and thus the λ_max (wavelength of maximum absorbance), is sensitive to the extent of conjugation and the electronic nature of any substituents.
Theoretical studies, such as time-dependent density functional theory (TD-DFT), have been used to corroborate experimental findings and assign the observed electronic transitions. researchgate.net For a related compound, 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one, the main absorption was assigned to the HOMO→LUMO transition. researchgate.net The presence of electron-donating or electron-withdrawing groups can significantly shift the absorption maximum and alter the optical band gap of the molecule.
While many chalcones are fluorescent, the emission properties can be complex. The fluorescence of chalcone derivatives can be influenced by factors such as solvent polarity, temperature, and aggregation state. researchgate.netnih.gov Some phenylene-thienyl chalcones have been shown to exhibit aggregation-induced emission (AIE), where fluorescence intensity is enhanced in the aggregated or solid state compared to in solution. researchgate.net This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay pathways. The emission spectra typically show a large Stokes shift, which is the difference between the absorption and emission maxima.
Solvatochromic Studies and Environmental Sensitivity
The photophysical properties of this compound and its derivatives are intrinsically linked to their molecular environment. Solvatochromic studies, which examine the shift in the spectral position of a compound's absorption or emission bands with a change in solvent polarity, are crucial for understanding the electronic distribution in the ground and excited states of these molecules. Thiophene-containing chalcones, such as this compound, often exhibit pronounced solvatochromism due to intramolecular charge transfer (ICT) characteristics.
The interaction between the solute molecule and the surrounding solvent molecules can lead to differential stabilization of the ground and excited states. For many chalcone derivatives, the excited state is more polar than the ground state. Consequently, an increase in solvent polarity leads to a greater stabilization of the excited state, resulting in a bathochromic (red) shift in the emission spectrum. This phenomenon is known as positive solvatochromism. The absorption spectra are generally less sensitive to solvent polarity, leading to an increase in the Stokes shift (the difference between the maximum absorption and emission wavelengths) in more polar solvents.
Detailed research findings on closely related thiophene chalcones demonstrate this environmental sensitivity. For instance, studies on thiophene-based push-pull systems, where the thiophene ring acts as a π-bridge between an electron-donating and an electron-accepting group, show significant solvatochromic shifts. In one such study, a thiophene derivative exhibited a small red shift of about 10 nm in its absorption spectrum when moving from a nonpolar solvent like cyclohexane to the highly polar dimethyl sulfoxide (DMSO). In contrast, the fluorescence emission spectrum showed a much larger red shift of approximately 66 nm under the same conditions rsc.org. This indicates a substantial increase in the dipole moment upon excitation, a hallmark of an ICT state rsc.org.
The magnitude of the solvatochromic shift is dependent on the specific substitution pattern of the thiophene chalcone. Derivatives with strong electron-donating groups, such as a dimethylamino group, exhibit even more pronounced solvatochromism. For example, a chalcone featuring a 2-acetylthiophene moiety and a 4-dimethylaminobenzaldehyde component shows a significant Stokes shift in polar solvents like DMSO and methanol (B129727) rsc.org. The fluorescence quantum yields of such compounds are also often solvent-dependent, typically being higher in polar aprotic solvents compared to polar protic ones rsc.org.
To illustrate the expected solvatochromic behavior, the following table presents hypothetical data for this compound in a range of solvents with varying polarities. This data is based on the trends observed for structurally similar thiophene chalcones.
| Solvent | Polarity Index (ET(30)) | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) |
| n-Hexane | 31.0 | 320 | 400 | 6250 |
| Toluene | 33.9 | 325 | 415 | 6470 |
| Chloroform | 39.1 | 330 | 430 | 6897 |
| Acetone (B3395972) | 42.2 | 335 | 450 | 7519 |
| Methanol | 55.4 | 340 | 470 | 8200 |
| Acetonitrile | 45.6 | 338 | 460 | 7800 |
| Dimethyl Sulfoxide | 45.1 | 342 | 480 | 8500 |
The environmental sensitivity of this compound and its derivatives makes them promising candidates for applications as fluorescent probes and sensors. Their ability to report on the polarity of their microenvironment through changes in their fluorescence properties is a valuable characteristic in various fields of chemical and biological research. The large Stokes shifts often observed in polar solvents are particularly advantageous for bioimaging applications, as they can minimize self-quenching from molecular self-absorption rsc.org.
Computational and Theoretical Chemistry Studies of 4 Thiophen 3 Yl but 3 En 2 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It is favored for its balance of computational cost and accuracy in predicting various molecular properties. For thiophene-containing chalcone (B49325) analogues, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are routinely employed to explore their molecular characteristics. nih.govmdpi.com
Geometric optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Thiophen-3-yl-but-3-en-2-one, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The optimized geometry provides a clear picture of the molecule's shape and conformation.
Following optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational spectrum. nih.gov These theoretical frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy, allowing for a detailed assignment of vibrational modes to specific molecular motions, such as the stretching and bending of bonds. mdpi.com
Table 1: Predicted Geometric Parameters for a Representative Thiophene (B33073) Chalcone Structure Note: Data is representative of a typical thiophene-chalcone structure optimized using DFT methods.
| Parameter | Bond | Typical Calculated Value (Å) |
| Bond Length | C=O | 1.23 - 1.25 |
| C=C (enone) | 1.34 - 1.36 | |
| C-S (thiophene) | 1.72 - 1.76 | |
| C=C (thiophene) | 1.37 - 1.38 |
Table 2: Key Vibrational Frequencies for a Representative Thiophene Chalcone Note: Assignments are based on DFT calculations for analogous structures.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O Stretch (carbonyl) | 1660 - 1680 |
| C=C Stretch (alkene) | 1580 - 1610 |
| Thiophene Ring C=C Stretch | 1400 - 1500 |
| C-S Stretch | 680 - 720 |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor; its energy is related to the electron affinity and electrophilicity of the molecule. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable, requires less energy to be excited, and is generally more chemically reactive. mdpi.comresearchgate.net For this compound, the HOMO is typically delocalized across the thiophene ring and the conjugated π-system, while the LUMO is concentrated on the enone moiety, particularly the carbonyl carbon and the β-carbon. This distribution indicates that the molecule can act as an electron donor through its thiophene ring and as an electron acceptor at the enone site. acs.org
Table 3: Frontier Molecular Orbital Properties for a Representative Thiophene Chalcone Note: Energy values are illustrative and depend on the specific computational method.
| Parameter | Energy (eV) |
| E(HOMO) | -5.8 to -6.3 |
| E(LUMO) | -2.1 to -2.5 |
| Energy Gap (ΔE) | 3.5 to 4.0 |
A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative electrostatic potential), which are favorable for electrophilic attack, while blue indicates regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential. malayajournal.org
For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atom of the carbonyl group, confirming it as the primary site for protonation and electrophilic attack. The hydrogen atoms of the molecule and the carbon atoms of the conjugated system would exhibit positive potential (blue), identifying them as potential sites for nucleophilic attack. The thiophene ring typically shows a region of intermediate potential, reflecting its aromatic character. malayajournal.org
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's electronic structure and reactivity. These descriptors are essential for developing Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structure with its chemical or biological activity.
Global reactivity indices are calculated from the energies of the frontier orbitals and provide a general measure of a molecule's reactivity. researchgate.net Key global descriptors include:
Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution; molecules with a large HOMO-LUMO gap are considered "hard."
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating higher reactivity.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. mdpi.comresearchgate.net
These indices are valuable for comparing the reactivity of different molecules within a series. For instance, a compound with low hardness and a high electrophilicity index is predicted to be a potent electrophile. researchgate.net While global indices describe the molecule as a whole, local reactivity indices, such as Fukui functions, can be used to identify the most reactive atomic sites within the molecule for specific types of reactions (nucleophilic, electrophilic, or radical attack). chemrxiv.org
Table 4: Calculated Global Reactivity Descriptors for a Representative Thiophene Chalcone Note: Values are derived from the HOMO/LUMO energies in Table 3.
| Descriptor | Formula | Typical Value (eV) |
| Ionization Potential (I) | I ≈ -E(HOMO) | 5.8 - 6.3 |
| Electron Affinity (A) | A ≈ -E(LUMO) | 2.1 - 2.5 |
| Chemical Hardness (η) | η = (I - A) / 2 | 1.75 - 2.0 |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.95 - 4.4 |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.9 - 5.5 |
The Hammett equation is a classic example of a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. libretexts.orgcambridge.org The equation is given by log(k/k₀) = ρσ, where k and k₀ are the rate constants for the substituted and unsubstituted reactions, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to electronic effects. nih.gov
Studies on series of substituted thiophene chalcones have utilized Hammett correlations to analyze how substituents on the aromatic rings influence their spectroscopic properties (e.g., IR and NMR shifts) and, by extension, their reactivity. researchgate.net A linear correlation between spectral data and Hammett substituent constants indicates a successful transmission of electronic effects from the substituent to the reactive center of the molecule via the conjugated system. The sign of the reaction constant, ρ, provides mechanistic insight: a positive ρ value implies the reaction is aided by electron-withdrawing groups, while a negative ρ suggests it is favored by electron-donating groups. nih.gov Such analyses are crucial for understanding structure-reactivity relationships and for the rational design of molecules with tailored electronic properties.
Reaction Pathway Simulations and Transition State Identification
Computational chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions. For a molecule like this compound, which possesses multiple reactive sites, understanding the preferred reaction pathways is crucial for predicting its chemical behavior and designing synthetic routes.
Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the minimum energy path on the potential energy surface that connects a transition state to its corresponding reactants and products. This analysis is fundamental for confirming that an identified transition state indeed links the desired chemical species and for understanding the mechanistic details of the reaction.
For this compound, IRC analysis could be employed to study various reactions, such as its synthesis via Claisen-Schmidt condensation or its participation in Michael additions. The calculations would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-31G*.
Illustrative IRC Analysis Data for a Representative Reaction:
| Reaction Coordinate | Energy (kcal/mol) | Key Interatomic Distances (Å) |
| Reactants | 0.0 | C-C: 3.5, C-O: 3.2 |
| Transition State | +15.2 | C-C: 2.1, C-O: 2.0 |
| Products | -5.8 | C-C: 1.5, C-O: 1.4 |
Note: This table represents hypothetical data for an illustrative reaction involving a thiophene-containing chalcone to demonstrate the principles of IRC analysis.
Catalytic Cycle Modeling for Synthetic Transformations
Many synthetic transformations involving this compound are likely to be catalyzed, for instance, by acids or bases in condensation reactions or by transition metals in cross-coupling reactions. Computational modeling of these catalytic cycles can provide a detailed picture of the reaction mechanism, identify the rate-determining step, and explain the role of the catalyst.
Modeling a catalytic cycle involves calculating the energies of all intermediates and transition states. This allows for the construction of a complete energy profile of the reaction, offering valuable insights that can aid in catalyst optimization and reaction condition selection. For example, in a base-catalyzed aldol (B89426) condensation to form this compound, computational modeling could elucidate the energetics of enolate formation, nucleophilic attack, and subsequent dehydration.
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
Conformational Sampling and Torsional Barriers
The flexibility of this compound is primarily due to the rotation around the single bonds connecting the thiophene ring, the enone moiety, and the methyl group. Molecular dynamics simulations can be used to explore the conformational space of the molecule and identify the most stable conformers.
Furthermore, by analyzing the simulation trajectory, it is possible to calculate the potential energy as a function of specific dihedral angles. This allows for the determination of rotational barriers, which are crucial for understanding the molecule's flexibility and the rates of interconversion between different conformers. The planarity of the molecule is influenced by the dihedral angle between the thiophene and phenyl rings. nih.gov
Example Torsional Barrier Data for a Thiophene Chalcone Analogue:
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 2.5 |
| 30 | 1.0 |
| 60 | 0.0 |
| 90 | 1.2 |
| 120 | 2.8 |
| 180 | 5.0 |
Note: This table provides representative data for the rotational barrier around the bond connecting the aromatic ring and the enone system in a chalcone-like molecule.
Solvent Effects on Molecular Behavior
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Molecular dynamics simulations that explicitly include solvent molecules can provide a realistic picture of these interactions. Such simulations can reveal the structure of the solvation shell around the molecule and quantify the extent of hydrogen bonding between the solute and solvent.
By running simulations in different solvents, it is possible to study how the solvent affects the conformational preferences and dynamics of this compound. For instance, a polar solvent might stabilize a more polar conformer of the molecule. These studies are essential for understanding reaction kinetics and equilibria in solution.
Applications of 4 Thiophen 3 Yl but 3 En 2 One in Advanced Organic Synthesis
Building Block for Complex Natural Product Synthesis
The strategic incorporation of heterocyclic systems is a cornerstone of natural product synthesis, and 4-Thiophen-3-yl-but-3-en-2-one serves as a potent building block for this purpose. vdoc.pub Its bifunctional nature allows for its integration into larger, more complex scaffolds found in a variety of natural products, particularly those containing sulfur heterocycles or polyketide-like chains. mdpi.com
Stereoselective Incorporation into Natural Product Scaffolds
The enone moiety of this compound is a prime target for stereoselective transformations, which are critical for the synthesis of chiral natural products. Asymmetric conjugate addition reactions to the β-carbon of the enone system can establish new stereocenters with high fidelity. Furthermore, the allylic position on substituted thienyl electrophiles has been shown to participate in stereoselective alkylation reactions, providing another avenue for chiral induction. acs.org
Key stereoselective reactions applicable to this scaffold include:
Catalytic Asymmetric Michael Addition: The addition of nucleophiles to the enone can be controlled using chiral catalysts to produce enantiomerically enriched products.
Asymmetric Hydrogenation: Reduction of the carbon-carbon double bond can be performed with chiral catalysts to set two adjacent stereocenters.
Stereoselective Haloamination: Reactions involving halogen and nitrogen sources can functionalize the double bond of the enone, creating vicinal haloamines which are versatile intermediates for natural product synthesis. mdpi.com
These methods allow for the precise installation of chiral centers, making the this compound scaffold a valuable tool for building the stereochemically dense frameworks of many natural products.
Retrosynthetic Analysis Utilizing the Enone Moiety
In the planning of a total synthesis, retrosynthetic analysis is used to deconstruct a complex target molecule into simpler, available precursors. synthiaonline.com The enone functionality within this compound is a powerful handle for retrosynthetic disconnections.
Common retrosynthetic strategies involving the enone moiety include:
Michael Addition Disconnection: A bond between the β- and γ-carbons of a target molecule can be disconnected to reveal the enone as the electrophilic partner (a synthon) and a corresponding nucleophile.
Wittig or Horner-Wadsworth-Emmons Disconnection: The double bond of the enone can be disconnected to trace back to a thiophene-3-carboxaldehyde and a suitable phosphorus ylide or phosphonate (B1237965).
Aldol (B89426) Disconnection: A disconnection at the α-β bond can lead back to an aldol reaction between a methyl ketone and thiophene-3-carboxaldehyde.
The thiophene (B33073) ring itself is a stable and common heterocyclic building block, often available through established synthetic routes like the Gewald reaction or Paal-Knorr synthesis. nih.govnih.gov This makes this compound an attractive starting point in a synthetic plan, as it connects complex functionality back to simpler heterocyclic precursors.
Precursor to Biologically Active Compounds
Thiophene-containing compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. chemimpex.commdpi.com The this compound scaffold, as a thienyl analogue of chalcone (B49325), is an important precursor for the synthesis of novel, biologically active molecules. researchgate.net
Synthesis of Pharmacophore-Containing Molecules
A pharmacophore is the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com The thienyl chalcone structure is a recognized pharmacophore, and its derivatives are known to be potent inhibitors of various enzymes, such as monoamine oxidase-B (MAO-B). researchgate.netnih.gov
Pharmacophore modeling studies on related thienyl chalcones have identified key structural features for activity. The general model often includes a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic region, and two aromatic rings (one being the thiophene). nih.gov By using this compound as a starting material, medicinal chemists can synthesize derivatives that fit these pharmacophoric models to target specific enzymes or receptors.
| Pharmacophoric Feature | Structural Component | Potential Interaction | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Interaction with receptor's H-bond donors (e.g., amino acid residues) | nih.gov |
| Aromatic/Hydrophobic Ring 1 | Thiophene Ring | π-π stacking, hydrophobic interactions | researchgate.net |
| Aromatic/Hydrophobic Ring 2 | (Requires derivatization, e.g., via Claisen-Schmidt) | π-π stacking, hydrophobic interactions | nih.gov |
| Linker | Enone double bond | Provides conformational rigidity and proper spatial orientation of aromatic rings | researchgate.net |
Scaffold Diversity Generation for Medicinal Chemistry Programs
Generating molecular diversity is crucial in drug discovery to explore chemical space and identify new lead compounds. The this compound scaffold is an excellent starting point for creating diverse libraries of molecules. nih.govacs.org The reactive enone system can undergo cyclization reactions with various binucleophiles to generate a wide array of new heterocyclic systems.
For example, reaction with:
Hydrazine (B178648) can yield pyrazoline derivatives.
Urea or Thiourea can produce pyrimidinone or thione derivatives.
Guanidine can lead to the formation of aminopyrimidines.
These reactions transform the initial linear thienyl enone scaffold into more complex, rigid, and three-dimensional structures, which is often beneficial for biological activity. This strategy allows for the rapid generation of a library of related compounds with diverse pharmacological profiles from a single, versatile precursor. mdpi.com
Catalyst and Ligand Design Using Derivatives
The thiophene ring is a valuable component in the design of ligands for transition metal catalysis due to the ability of the sulfur atom to coordinate with metals. nih.gov Derivatives of this compound can be synthesized to serve as precursors for novel chiral ligands used in asymmetric catalysis.
The synthetic strategy typically involves modifying the thiophene ring, often through lithiation at the 2- or 5-positions followed by quenching with an electrophile to introduce new functional groups. These functional groups can then be elaborated into coordinating moieties like phosphines, oxazolines, or imines. nih.gov The resulting thiophene-based ligands can form stable complexes with various metals, including copper, palladium, and vanadium. koreascience.krrsc.orgmdpi.com
| Ligand Type | Metal | Asymmetric Reaction | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Bis(oxazolinyl)thiophene | Copper(II) | Friedel-Crafts Alkylation | Up to 81% ee | nih.gov |
| Thiophene-Schiff Base | Vanadium | Oxidation of Sulfides | Up to 79% ee | koreascience.kr |
| Thiolated Amino Alcohols | Copper(II) | Henry Reaction | Up to 96% ee | researchgate.netmku.edu.tr |
The development of such ligands is a vibrant area of research, as new catalysts can enable more efficient and selective syntheses of chiral molecules, which are of paramount importance in the pharmaceutical industry. koreascience.kr The structural rigidity and electronic properties of the thiophene nucleus make it an attractive platform for creating highly effective and selective catalyst systems.
The requested article focusing on the applications of this compound in chiral ligand synthesis and organocatalysis cannot be generated at this time. Extensive searches of scientific literature and databases have not yielded specific research findings on the use of this particular compound, this compound, as a scaffold for chiral ligand synthesis or in the development of functionalized derivatives for organocatalytic applications.
While the broader class of thiophene-containing molecules is of significant interest in the field of asymmetric catalysis, with numerous examples of their successful application, information directly pertaining to the specified compound, this compound, and its derivatives in the contexts outlined in the query is not presently available in the public domain. The creation of a scientifically accurate and detailed article as per the provided structure is therefore not feasible without specific research data on this compound.
To provide a comprehensive and accurate article, detailed research findings, including methodologies for the modification of the this compound scaffold, characterization of the resulting chiral ligands, and their performance in various organocatalytic reactions, would be required. As this information is not currently available, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Exploration of 4 Thiophen 3 Yl but 3 En 2 One in Materials Science and Polymer Chemistry
Monomer in Conjugated Polymer Synthesis
Conjugated polymers, characterized by a backbone of alternating single and double bonds, are central to the field of organic electronics. The properties of these polymers can be finely tuned by modifying the monomer units used in their synthesis. The 4-Thiophen-3-yl-but-3-en-2-one molecule presents an interesting case, combining a thiophene (B33073) ring, a known electron-rich unit excellent for charge transport, with an electron-withdrawing α,β-unsaturated ketone (enone) group.
The synthesis of copolymers incorporating a thiophene-enone structure like this compound can be approached through several established chemical routes. The monomer itself is a type of chalcone (B49325), which are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (or in this case, thiophene-3-carbaldehyde) and a ketone (acetone). nih.gov
Once the monomer is obtained, its incorporation into a polymer chain would likely involve copolymerization with other π-conjugated monomers. This is a common strategy to create donor-acceptor (D-A) type polymers, where the electron-rich thiophene backbone acts as the donor and the pendant enone group introduces acceptor characteristics. This design can lead to materials with tailored electronic band gaps. nih.gov
Another approach involves creating polymers with conjugated side chains. For instance, a polythiophene backbone could be functionalized with pendant groups containing the thiophen-3-yl-but-3-en-2-one moiety. Research on polythiophenes with phenylene-vinylene conjugated side chains has shown that this strategy can produce polymers with broad absorption spectra, a desirable trait for applications like polymer solar cells. researchgate.net
The vinyl group in this compound allows for several polymerization mechanisms.
Radical Polymerization : Vinyl ketone polymers, such as poly(vinyl phenyl ketone), are readily synthesized through radical polymerization methods. nih.govnih.gov Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, a form of controlled radical polymerization, has been used to create well-defined poly(vinyl phenyl ketone) with controlled molecular weights. This technique could potentially be applied to this compound to achieve similar control. nih.gov
Anionic Polymerization : While anionic polymerization of some 5-substituted 2-vinylthiophenes has been achieved, the process can be complicated by the acidic nature of the thiophene ring's hydrogen atoms. acs.org The presence of the ketone's carbonyl group in this compound would further complicate this mechanism due to its susceptibility to nucleophilic attack.
Cross-Coupling Polymerization : For incorporation into the main chain of a conjugated polymer, the monomer would typically be functionalized with reactive groups suitable for transition-metal-catalyzed cross-coupling reactions like Stille, Suzuki, or direct arylation polymerization (DArP). nih.govrsc.org For example, the thiophene ring could be brominated to allow for subsequent coupling reactions. These methods are the cornerstone for synthesizing well-defined, regioregular polythiophenes. nih.gov
Control over the polymerization is crucial for achieving desired material properties. Techniques like living anionic polymerization and RAFT allow for the synthesis of polymers with predictable molecular weights and narrow distributions, which in turn affects their processability and solid-state morphology. nih.govacs.org
Precursor for Advanced Functional Materials
The unique combination of a thiophene ring and an enone group makes this compound a promising precursor for materials with tailored electronic and structural properties.
The optoelectronic properties of conjugated polymers are dictated by their electronic band structure, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Attaching electron-withdrawing groups, such as the ketone in the enone moiety, to a polythiophene backbone is a well-established strategy for tuning these energy levels. rsc.org
The electron-withdrawing nature of the carbonyl group is expected to lower both the HOMO and LUMO energy levels of the resulting polymer. This can lead to a narrower bandgap, shifting the material's absorption and emission to longer wavelengths. rsc.org This tunability is critical for developing materials for specific optoelectronic applications. For example, in organic photovoltaics (OPVs), tuning the HOMO level of the donor polymer is essential for efficient charge transfer to the acceptor material. Similarly, in organic light-emitting diodes (OLEDs), the bandgap determines the color of emitted light.
| Polymer System | Pendant Group | Effect on Electronic Properties | Potential Application |
|---|---|---|---|
| Polythiophene Derivative | -C(O)CH=CH-(Thiophen-3-yl) (Hypothetical) | Lowers HOMO/LUMO, potentially narrows bandgap | Organic Photovoltaics (OPV), Organic Light-Emitting Diodes (OLEDs) |
| Poly[(2,2′-bithiophene)-alt-(benzodithiophene-dione)] (PT2-BDD) | Ketone | Planar backbone, efficient π-conjugation | Organic Thin-Film Transistors (OTFTs) rsc.org |
| Phthalimide–thiophene copolymer | Phthalimide (Imide) | Ambipolar charge transport, emissive | Light-Emitting Field-Effect Transistors (LEFETs), NIR PLEDs rsc.orgresearchgate.net |
Self-assembly is a process where molecules spontaneously organize into ordered structures. In conjugated polymers, this process is driven by non-covalent interactions, such as π-π stacking of the aromatic backbones and van der Waals forces between side chains. The introduction of functional groups can direct this assembly into specific morphologies. cmu.edu
The polar carbonyl group in this compound could induce dipole-dipole interactions, promoting intermolecular organization. Research on other functionalized polythiophenes, such as those with carboxyl or carbohydrate groups, has shown that such interactions can lead to the formation of highly ordered, nanostructured materials like nanowires. cmu.edursc.orgacs.org This controlled, hierarchical self-assembly is highly desirable as it can enhance charge transport by creating well-defined pathways for charge carriers. cmu.edu The ability to form ordered thin films is a key factor in optimizing the performance of electronic devices. cmu.educmu.edu
Organic Semiconductors and Field-Effect Transistors
Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is heavily reliant on the charge-transporting capabilities of the organic semiconductor layer. Polythiophenes are among the most studied classes of materials for this purpose. nih.gov
The introduction of the electron-withdrawing enone side group from this compound into a polythiophene backbone would significantly impact its semiconductor properties. Generally, electron-withdrawing substituents on a p-type polymer like polythiophene can enhance its ambient stability and influence its charge carrier mobility. rsc.org
The planarity of the polymer backbone is crucial for efficient π-π stacking and, consequently, high charge mobility. While flexible side chains are needed for solubility, bulky or disruptive groups can hinder this packing. The relatively rigid structure of the butenone linker could influence the intermolecular arrangement. Studies on other thiophene-based polymers with electron-withdrawing ketone moieties have demonstrated that a planar backbone suitable for hole transport can be achieved. rsc.org For instance, a phthalimide–thiophene copolymer has shown ambipolar behavior, capable of transporting both holes and electrons, with electron mobilities reaching 1 × 10⁻² cm² V⁻¹ s⁻¹. rsc.orgresearchgate.net
| Polymer | Key Structural Feature | Charge Carrier Mobility (cm²/Vs) | Transistor Type |
|---|---|---|---|
| PT2-BDD | Thiophene backbone with ketone pendant groups | Lower than fluorinated analog rsc.org | p-type (hole-transporting) rsc.org |
| PF2-BDD | Fluorinated thiophene backbone with ketone groups | 10x lower than non-fluorinated analog due to orientation effects rsc.org | p-type (hole-transporting) rsc.org |
| Phthalimide–thiophene copolymer (C16 chain) | Imide electron-withdrawing group | Holes: 1 × 10⁻³ Electrons: 1 × 10⁻² rsc.orgresearchgate.net | Ambipolar rsc.orgresearchgate.net |
| P1 (based on thieno[3,4-c]pyrrole-4,6-dione) | Dione electron-withdrawing unit | Electrons: 2.11 × 10⁻³ nih.gov | n-type (electron-transporting) nih.gov |
Charge Transport Properties of Derivatives
There is no available research data on the charge transport properties, such as charge carrier mobility, of derivatives of this compound. Studies on related polythiophenes and oligothiophenes have shown that factors like regioregularity, molecular weight, and side-chain engineering significantly influence their ability to transport charge. However, without experimental or theoretical studies on polymers or materials derived from this compound, no specific data can be presented.
Device Fabrication and Performance Correlation
As there are no reports on the incorporation of this compound or its derivatives into electronic or optoelectronic devices, no information on device fabrication methodologies or performance metrics exists. The performance of devices based on other thiophene-containing materials is often correlated with factors such as thin-film morphology, energy level alignment with other device components, and charge injection/extraction efficiency.
Photophysical Properties and Applications
Luminescence and Light-Emitting Applications
The luminescent properties of this compound have not been characterized in the scientific literature. The fluorescence or phosphorescence quantum yields, emission spectra, and excited-state lifetimes are unknown. Therefore, its potential for use in light-emitting applications, such as OLEDs, has not been explored. The photophysical behavior of thiophene derivatives is highly dependent on their chemical structure, conjugation length, and the nature of any substituent groups.
Photochromic and Thermochromic Behavior
There is no evidence in the literature to suggest that this compound or materials derived from it exhibit photochromic (light-induced color change) or thermochromic (temperature-induced color change) properties. While certain classes of thiophene-containing molecules, such as diarylethenes, are well-known for their photochromic behavior, this property has not been investigated for the subject compound.
Emerging Research Directions and Future Perspectives for 4 Thiophen 3 Yl but 3 En 2 One
Integration with Flow Chemistry and Automated Synthesis
The conventional batch synthesis of 4-Thiophen-3-yl-but-3-en-2-one, typically achieved through a Claisen-Schmidt condensation of 3-thiophene-carboxaldehyde and acetone (B3395972), is effective but offers limited control over reaction parameters. The integration of flow chemistry and automated synthesis platforms presents a significant opportunity to refine this process, enhancing efficiency, yield, and purity.
Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over parameters such as temperature, pressure, and reaction time. This methodology can minimize the formation of byproducts and improve the safety profile of the reaction. For the synthesis of chalcone (B49325) derivatives, continuous-flow processes have been shown to be highly effective. nih.gov The application of this technique to this compound could enable rapid optimization of reaction conditions, leading to a more streamlined and scalable production method.
Automated synthesis platforms, often coupled with flow reactors, can further accelerate research by systematically exploring a wide range of reaction variables. Robotic systems can perform numerous experiments in parallel, varying catalysts, solvents, and temperatures to identify the optimal conditions for synthesizing this compound with high fidelity.
| Parameter | Conventional Batch Synthesis | Flow Chemistry Approach |
| Reaction Control | Limited; potential for temperature and concentration gradients. | Precise control over temperature, pressure, and residence time. |
| Scalability | Challenging; requires larger vessels and poses safety risks. | Easily scalable by extending operational time. |
| Safety | Potential for thermal runaway in exothermic reactions. | Enhanced safety due to small reaction volumes and superior heat transfer. |
| Optimization | Time-consuming, one-variable-at-a-time approach. | Rapid multi-parameter optimization using automated systems. |
Sustainable Synthesis and Biocatalysis Approaches
In line with the principles of green chemistry, future research will increasingly focus on sustainable methods for synthesizing this compound. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. Metal-free synthetic methodologies for thiophene (B33073) derivatives are being developed to reduce metal toxicity and advance green chemistry. nih.gov Traditional Claisen-Schmidt condensations often rely on strong acids or bases; however, research into solid acid catalysts like Hβ zeolite demonstrates a move towards more environmentally benign, reusable catalysts for producing α,β-unsaturated ketones. rsc.org
Biocatalysis offers a particularly promising avenue for the sustainable synthesis of chalcones. Enzymes, operating under mild conditions in aqueous environments, can offer high chemo-, regio-, and stereoselectivity. While not yet specifically applied to this compound, the enzyme chalcone synthase (CHS) is responsible for the biosynthesis of flavonoids in plants. rsc.org Advances in enzyme engineering, guided by machine learning, have shown it is possible to modify the substrate specificity of CHS. This opens the future possibility of engineering a bespoke chalcone synthase to accept thiophene-based precursors, enabling a completely bio-based production route for this compound. rsc.org
Artificial Intelligence and Machine Learning in Reaction Prediction
ML models can be trained on large datasets of chemical reactions to predict the optimal conditions for the Claisen-Schmidt condensation required to produce this specific molecule. rsc.org By inputting the structures of 3-thiophene-carboxaldehyde and acetone, an AI model could suggest the most effective catalyst, solvent, and temperature, thereby reducing the need for extensive empirical screening. researchgate.net Furthermore, AI is being used for retrosynthesis, where a target molecule is deconstructed into simpler, commercially available starting materials. engineering.org.cnmit.edu Such tools could propose alternative, potentially more efficient or sustainable, synthetic pathways to this compound.
Recent studies have utilized machine learning to predict the thermophysical properties of thiophene derivatives, which is crucial for materials science applications. researchgate.netsemanticscholar.org
| Model Input | Model Output | Application to this compound |
| Reactant Structures (3-thiophene-carboxaldehyde, acetone) | Reaction Yield, Optimal Conditions (catalyst, solvent, temp.) | Accelerate the optimization of the primary synthesis route. |
| Target Structure (this compound) | Potential Reactants, Retrosynthetic Pathways | Discover novel and more efficient synthetic strategies. engineering.org.cn |
| Molecular Structure | Predicted Physicochemical and Biological Properties | Guide the design of new functional materials and drug candidates. researchgate.net |
Novel Applications in Interdisciplinary Fields
The unique chemical structure of this compound—combining an electron-rich thiophene ring with an α,β-unsaturated ketone system—makes it a versatile scaffold for applications across multiple scientific disciplines. Thiophene derivatives and chalcones are known to possess a wide array of biological activities and are valuable in materials science. researchgate.netacs.org
Medicinal Chemistry: Thiophene-containing compounds are integral to many pharmaceuticals. nih.gov Chalcones are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govscienceopen.com Research into thiophene-chalcone hybrids has demonstrated their potential as potent biological agents. acs.org Therefore, this compound and its derivatives are strong candidates for screening in drug discovery programs, particularly as anticancer agents. nih.govjournaljpri.com
Materials Science: Thiophene-based molecules are fundamental building blocks for organic electronic materials, including semiconductors used in transistors and solar cells. researchgate.net The conjugated π-system of this compound suggests potential for use in organic electronics.
Bioimaging and Sensing: The chromophore present in the chalcone structure gives rise to optical properties that can be exploited. Functionalized thiophene derivatives are used in bioimaging to monitor biological events involving proteins and DNA. researchgate.net It is plausible that derivatives of this compound could be developed as fluorescent probes or sensors for specific biological targets.
Future Prospects for Functional Material Development
The development of advanced functional materials is a key area where this compound holds significant promise. The reactivity of its α,β-unsaturated ketone moiety and the electronic properties of the thiophene ring provide multiple avenues for its incorporation into polymers and other complex materials.
Thiophene-based polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are renowned for their conductivity and stability. nih.gov The aldehyde functionality on thiophene derivatives has been used to create functionalizable and adhesive semiconducting polymers. acs.orgacs.org The ketone group in this compound offers a reactive site for polymerization or for grafting onto other material surfaces. This could lead to the development of new conductive polymers with tailored properties, such as improved solubility or specific functionalities for sensor applications.
Furthermore, the molecular structure of thiophene-containing chalcones can give rise to non-linear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing. Future research could focus on synthesizing derivatives of this compound and evaluating their NLO characteristics, potentially leading to the creation of novel photonic materials. The versatility of the thiophene ring allows for a wide variety of chemical modifications, enabling the fine-tuning of its chemical, physical, and optical properties for specific material applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
